molecular formula C10H22Zn B225883 Dipentylzinc CAS No. 14402-93-8

Dipentylzinc

Cat. No.: B225883
CAS No.: 14402-93-8
M. Wt: 207.7 g/mol
InChI Key: XMDFGRGFVRKBKS-UHFFFAOYSA-N
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Description

Dipentylzinc (Zn(C₅H₁₁)₂) is an organozinc compound featuring two pentyl groups bonded to a central zinc atom. It is a pyrophoric liquid that reacts vigorously with oxygen, water, and other electrophilic agents. Structurally, it belongs to the class of dialkylzinc compounds, which are widely employed in organic synthesis and polymer chemistry due to their nucleophilic alkyl groups .

Properties

CAS No.

14402-93-8

Molecular Formula

C10H22Zn

Molecular Weight

207.7 g/mol

IUPAC Name

zinc;pentane

InChI

InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2

InChI Key

XMDFGRGFVRKBKS-UHFFFAOYSA-N

SMILES

CCCC[CH2-].CCCC[CH2-].[Zn+2]

Canonical SMILES

CCCC[CH2-].CCCC[CH2-].[Zn+2]

Synonyms

Dipentylzinc

Origin of Product

United States

Comparison with Similar Compounds

Diethylzinc (ZnEt₂)

Structural and Functional Differences :

  • Shorter Alkyl Chains : The ethyl groups in ZnEt₂ result in higher volatility and faster reaction kinetics compared to Dipentylzinc.
  • Reactivity with Sulfur : ZnEt₂ forms clusters like [Zn(SEt)Et]₁₀ when reacted with equimolar sulfur, contrasting with this compound’s polysulfide polymers (PE-Sₖ-PE) .
  • Hydrolysis Products: Hydrolysis of ZnEt₂ produces ethane and ethanol, whereas this compound yields pentane and pentanol, reflecting chain-length-dependent selectivity .

Table 1: Reaction Comparison with Sulfur

Compound Sulfur Ratio Product Functionalization Efficiency
This compound 4:1 (S:Zn) PE-Sₖ-PE (k = 1–3+) 71%
Diethylzinc 1:1 (S:Zn) [Zn(SEt)Et]₁₀ clusters Not reported

Source :

Dicyclopentylzinc (Zn(C₅H₉)₂)

Diphenylzinc (ZnPh₂)

Sources :

Research Findings and Industrial Relevance

  • Thermal Stability : Polysulfides derived from this compound (PE-Sₖ-PE) decompose at 80°C, reducing sulfur chain length (k ≥ 3), which limits high-temperature applications .
  • Catalytic Potential: Dicyclopentylzinc’s asymmetric amplification (up to 57% yield with 99% ee) highlights its superiority in enantioselective synthesis over this compound .
  • Material Science : this compound’s end-functionalization with iodine enables scalable production of 1-iodoalkanes (C₄₈–C₈₈), which exhibit melting points up to 110°C, useful in lubricant additives .

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